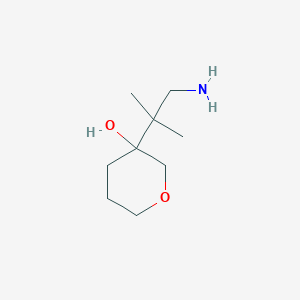

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Description

Properties

IUPAC Name |

3-(1-amino-2-methylpropan-2-yl)oxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINSWHPDTBKQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1(CCCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves the reaction of 2-methylpropan-2-amine with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amino group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, acids.

Major Products Formed

The major products formed from these reactions include various oxane derivatives, amine derivatives, and substituted oxanes .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The oxane ring provides structural stability and can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, enabling comparative analysis of their properties and applications.

3-Hydroxytetrahydropyran (Oxan-3-ol)

- CAS : 19752-84-2

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Key Properties :

Comparison :

- The absence of the aminoalkyl substituent in 3-hydroxytetrahydropyran results in lower molecular weight and distinct solubility profiles.

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

Comparison :

- The cyclopentane ring in this compound introduces steric and conformational differences compared to the oxane ring in the target compound.

1-Amino-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-2-ol

Comparison :

- This structural difference may confer distinct electronic properties and reactivity, such as enhanced interactions with biological targets.

Data Table: Comparative Overview

Research Findings and Limitations

- Synthetic Challenges: Unlike 3-hydroxytetrahydropyran, which is commercially available, the aminoalkyl-substituted oxane derivatives (e.g., the target compound) require multi-step synthesis, as inferred from methods in for analogous nitriles .

- Safety Profile: The amino group in this compound may confer reactivity risks similar to those documented for 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol, including respiratory and dermal hazards .

- Data Gaps : Physicochemical data (e.g., melting point, solubility) for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, also known as a derivative of amino alcohols, has been the subject of various studies focusing on its biological activity and potential applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₈H₁₇NO₂

Molecular Weight: 159.23 g/mol

CAS Number: 1503390-91-7

The compound features an oxan ring, which contributes to its stability and interaction with biological targets. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function. This interaction is crucial for modulating enzyme activities and receptor functions.

Key mechanisms include:

- Enzyme Modulation: The compound can bind to enzymes, altering their catalytic activities.

- Receptor Interaction: It may act as a ligand for various receptors, impacting signaling pathways.

- Hydrogen Bonding: The presence of the amino group facilitates interactions with nucleophiles in biological systems.

Biological Activities

Research into the biological activities of this compound suggests several potential applications:

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Neuroprotective Effects: There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases.

- Antimicrobial Properties: Some derivatives have shown activity against bacterial strains, indicating possible applications in developing new antibiotics .

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

Research Applications

The compound's unique properties make it a valuable building block in synthetic organic chemistry and medicinal chemistry. Its role in drug development is particularly noteworthy:

Q & A

Q. What experimental controls are essential to validate biological activity studies?

- Methodology :

- Include positive/negative controls (e.g., known agonists/inhibitors).

- Use blinded assays to reduce bias.

- Replicate results across ≥3 independent trials with statistical validation (p < 0.05, ANOVA) .

Physical-Chemical Property Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.